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BYL-719 (Alpelisib) Profile

The table below summarizes the core characteristics and experimental data for BYL-719 (Alpelisib).

Attribute Description

Generic
Name

Alpelisib [1] [2]

Code Name BYL-719 [1] [2]

Primary
Target

PI3K p110α (Phosphatidylinositol 3-kinase catalytic subunit alpha) [1] [2] [3]

Selectivity Isoform-specific; ~50x more selective for p110α over other PI3K isoforms [4]

Key
Indication

PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer (in

combination with fulvestrant) [1] [4]

IC₅₀ (p110α) 4.6 nM (cell-free assay) [3]
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The table below consolidates key experimental findings from recent studies.

Study Context Experimental Model Key Findings

Breast Cancer
Stem Cells
(BCSCs) [2]

MCF-7 and T47D cell lines in

3D mammosphere culture (to
enrich BCSCs).

Inhibited BCSC proliferation and self-renewal;

suppressed PI3K/AKT/mTOR, Notch, JAK-STAT,
and MAPK/ERK signaling pathways; demonstrated

potential to overcome drug resistance.

Ovarian Cancer
& Cisplatin
Synergy [3]

Panel of ovarian cancer cell

lines (SKOV-3, EFO-21,
OVCAR-3) in 2D and 3D

cultures.

Synergized with cisplatin in PIK3CA-mutated

SKOV-3 cells in 3D culture; combination induced
major cytotoxicity, even in co-cultures with

mesenchymal stem cells.

Head and Neck
Cancer (Clinical
Trial) [4]

Phase II TRIUMPH trial in

patients with
recurrent/metastatic HNSCC.

Differential efficacy based on PIK3CA mutation site;

patients with H1047R (kinase domain) mutation
had significantly poorer progression-free survival

(1.6 vs. 7.3 months) vs. helical domain mutations.

Heterotopic
Ossification [5]

Mouse model of

Fibrodysplasia Ossificans
Progressiva (FOP).

Effectively prevented heterotopic bone formation;

mechanisms include blocking
osteochondroprogenitor specification and reducing

hyper-inflammatory response (monocyte and mast
cell migration/cytokine expression).

Detailed Experimental Protocols

To assist with experimental reproducibility, here are the methodologies from two key studies:

3D Mammosphere Culture for BCSC Enrichment [2]

Cell Seeding: 1,000 cells/cm² were plated in low-attachment 6-well plates.
Culture Medium: Serum-free DMEM/F12 medium, supplemented with 2 mM L-glutamine, 100

U/mL penicillin/streptomycin, 20 ng/mL EGF, 10 ng/mL FGF, 2.5% Matrigel, and 1x B27
supplement.

Incubation: Plates were incubated for 5-7 days until mammospheres larger than 40 µm
formed.
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Synergy Assay with Cisplatin in Ovarian Cancer [3]

Cell Culture: Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3) were cultured in RPMI 1640
medium supplemented with 10% FCS.

3D Aggregates: Cells were grown in 3D spheroid models to mimic in vivo resistance.
Drug Treatment: Cells were treated with a matrix combination of BYL-719 (0.01 - 10 µM) and

cisplatin (0.05 - 50 µM). Each possible concentration association was tested.
Analysis: Synergy was determined using specialized software to quantify combination effects,

with a focus on PIK3CA-mutated cell lines.

Mechanism of Action and Signaling Pathway

BYL-719 is a small-molecule inhibitor that specifically targets the p110α catalytic subunit of Class I PI3K.

The following diagram illustrates its mechanism within the canonical PI3K/AKT pathway.
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Future Directions and Combination Strategies

Research on BYL-719 is evolving toward rational combination therapies to overcome resistance, which is a

common challenge with targeted agents [1] [6].

Network-Informed Combinations: A systems biology approach using protein-protein interaction

networks has identified promising co-targets. This strategy suggests that combining BYL-719 with an
ERBB3 inhibitor (LJM716) could be effective in breast cancer with ESR1/PIK3CA co-mutations, and a

triple combination with BRAF and EGFR inhibitors (encorafenib and cetuximab) could be beneficial
for colorectal cancer with BRAF/PIK3CA co-mutations [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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